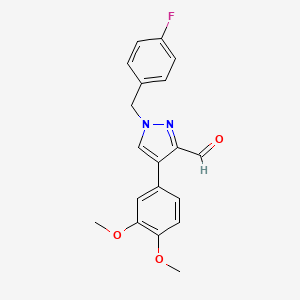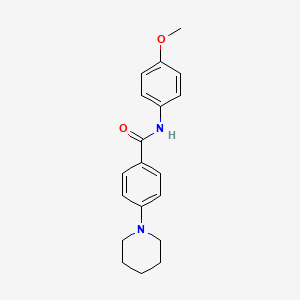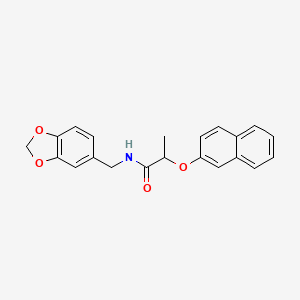![molecular formula C17H22N2O3 B4693203 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various cellular processes such as immune response, hematopoiesis, and inflammation. CYT387 has been studied extensively for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancer.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide is a selective inhibitor of JAK1 and JAK2 enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines and growth factors. This can lead to the inhibition of cell growth and proliferation, reduction of inflammation, and improvement of immune response.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In MPNs, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has been shown to reduce the spleen size and improve the symptoms of patients by inhibiting the overproduction of blood cells. In inflammatory diseases, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of patients by reducing inflammation. In cancer therapy, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK1 and JAK2 enzymes, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide also has some limitations. It has low solubility in water, which can limit its applications in some assays. It also has low bioavailability, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for studying N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the combination therapy of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer. The potential applications of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide in other diseases, such as autoimmune diseases and fibrosis, also warrant further investigation. Finally, the optimization of the synthesis process and the improvement of the pharmacokinetic properties of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide may lead to the development of more effective and safe drugs.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has shown promising results in inhibiting JAK2 and JAK1 enzymes, which are implicated in the pathogenesis of myeloproliferative neoplasms (MPNs). MPNs are a group of hematologic malignancies characterized by the overproduction of blood cells, which can lead to complications such as thrombosis, hemorrhage, and organ damage. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has shown efficacy in reducing the spleen size and improving the symptoms of patients with MPNs in clinical trials.
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has also been studied for its potential applications in inflammatory diseases such as rheumatoid arthritis and psoriasis. The JAK-STAT signaling pathway plays a crucial role in the pathogenesis of these diseases, and N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has shown efficacy in inhibiting the production of pro-inflammatory cytokines and reducing the inflammation in preclinical studies.
In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has shown potential applications in cancer therapy. The JAK-STAT signaling pathway is often dysregulated in various types of cancer, and N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide has shown efficacy in inhibiting the growth and proliferation of cancer cells in preclinical studies.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPLADUMXIQFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)
![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4693151.png)



![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)
